
Linolenic Acid N-Hydroxysuccinimide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Linolenic Acid N-Hydroxysuccinimide is a compound that combines the properties of linolenic acid, a polyunsaturated omega-3 fatty acid, and N-Hydroxysuccinimide, an organic compound used as a reagent for preparing active esters in peptide synthesis
Preparation Methods
Synthetic Routes and Reaction Conditions
Linolenic Acid N-Hydroxysuccinimide can be synthesized by reacting linolenic acid with N-Hydroxysuccinimide in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction typically takes place in an anhydrous solvent under mild conditions to form the desired ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is then purified and stored under dry conditions to prevent hydrolysis .
Chemical Reactions Analysis
Types of Reactions
Linolenic Acid N-Hydroxysuccinimide undergoes various chemical reactions, including:
Oxidation: The linolenic acid moiety can undergo oxidation, leading to the formation of hydroperoxides and other oxidation products.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The N-Hydroxysuccinimide ester can react with amines to form amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., primary amines). The reactions typically occur under mild to moderate conditions, depending on the desired transformation .
Major Products
The major products formed from these reactions include amides, hydroperoxides, and reduced derivatives of linolenic acid .
Scientific Research Applications
Linolenic Acid N-Hydroxysuccinimide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of Linolenic Acid N-Hydroxysuccinimide involves the activation of carboxylic acids through the formation of N-Hydroxysuccinimide esters. These activated esters can then react with nucleophiles, such as amines, to form stable amide bonds. This process is widely used in bioconjugation and peptide synthesis .
Comparison with Similar Compounds
Similar Compounds
N-Hydroxysulfosuccinimide: A water-soluble analog of N-Hydroxysuccinimide used in similar applications.
Hydroxybenzotriazole: Another activating reagent used in peptide synthesis.
Pentafluorophenol: Used as an alternative to N-Hydroxysuccinimide in certain reactions.
Uniqueness
Linolenic Acid N-Hydroxysuccinimide is unique due to its combination of linolenic acid and N-Hydroxysuccinimide, providing both the biological benefits of omega-3 fatty acids and the chemical reactivity of N-Hydroxysuccinimide esters. This dual functionality makes it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C22H33NO4 |
|---|---|
Molecular Weight |
375.5 g/mol |
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C22H33NO4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(26)27-23-20(24)18-19-21(23)25/h3-4,6-7,9-10H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9- |
InChI Key |
RAGFALZSHJBIRV-PDBXOOCHSA-N |
Isomeric SMILES |
CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)ON1C(=O)CCC1=O |
Canonical SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)ON1C(=O)CCC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


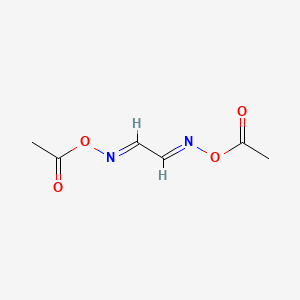
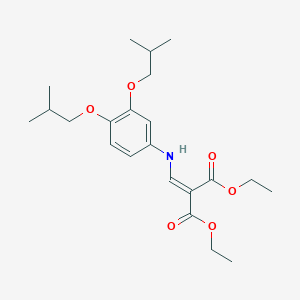

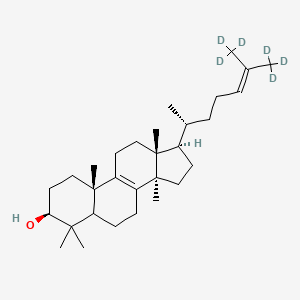
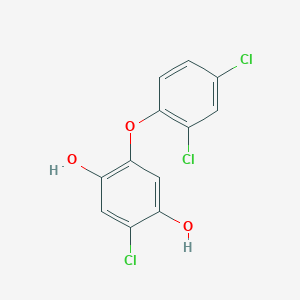

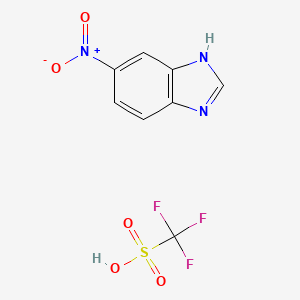
![1-Ethoxy-4-fluoro-6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B13422126.png)
![[1S]-4,6,6-Trimethyl-bicyclo[3,1,1]hept-3-en-2-one](/img/structure/B13422134.png)
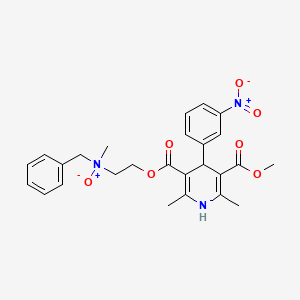
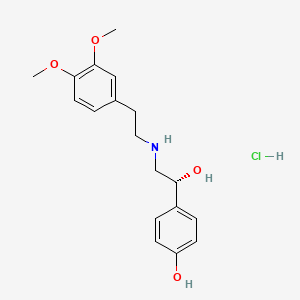
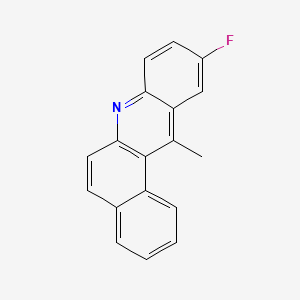
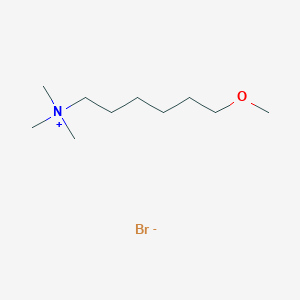
![(3R,8S)-2-[3-(dimethylamino)propyl]tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-ol](/img/structure/B13422159.png)
